molecular formula C22H22N4O3S B15163435 Benzenecarboximidamide, 3-[[(3S)-3-[(2-naphthalenylsulfonyl)amino]-2-oxo-1-pyrrolidinyl]methyl]-

Benzenecarboximidamide, 3-[[(3S)-3-[(2-naphthalenylsulfonyl)amino]-2-oxo-1-pyrrolidinyl]methyl]-

Cat. No.: B15163435
M. Wt: 422.5 g/mol
InChI Key: NTFWSCPFRKNWEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Benzenecarboximidamide, 3-[[(3S)-3-[(2-naphthalenylsulfonyl)amino]-2-oxo-1-pyrrolidinyl]methyl]- is a structurally complex amidine derivative. Its core consists of a benzene ring substituted at the 3-position with a pyrrolidinone moiety. The pyrrolidinone ring is further modified with a (3S)-configured 2-naphthalenylsulfonylamino group. This sulfonamide-naphthalene substituent and the chiral pyrrolidinone backbone are critical for its molecular interactions, particularly in RNA-targeted inhibition, as seen in analogs like compound 4-4-4-2-12 .

Properties

Molecular Formula

C22H22N4O3S

Molecular Weight

422.5 g/mol

IUPAC Name

3-[[3-(naphthalen-2-ylsulfonylamino)-2-oxopyrrolidin-1-yl]methyl]benzenecarboximidamide

InChI

InChI=1S/C22H22N4O3S/c23-21(24)18-7-3-4-15(12-18)14-26-11-10-20(22(26)27)25-30(28,29)19-9-8-16-5-1-2-6-17(16)13-19/h1-9,12-13,20,25H,10-11,14H2,(H3,23,24)

InChI Key

NTFWSCPFRKNWEI-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C1NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)CC4=CC(=CC=C4)C(=N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarboximidamide, 3-[[(3S)-3-[(2-naphthalenylsulfonyl)amino]-2-oxo-1-pyrrolidinyl]methyl]- typically involves multiple steps. One common method includes the reaction of benzenecarboximidamide with a naphthalenylsulfonyl chloride in the presence of a base to form the naphthalenylsulfonyl derivative. This intermediate is then reacted with a pyrrolidinyl compound under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzenecarboximidamide, 3-[[(3S)-3-[(2-naphthalenylsulfonyl)amino]-2-oxo-1-pyrrolidinyl]methyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Benzenecarboximidamide, 3-[[(3S)-3-[(2-naphthalenylsulfonyl)amino]-2-oxo-1-pyrrolidinyl]methyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenecarboximidamide, 3-[[(3S)-3-[(2-naphthalenylsulfonyl)amino]-2-oxo-1-pyrrolidinyl]methyl]- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular signaling and metabolic processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural motifs with several benzenecarboximidamide derivatives, differing primarily in substituents and stereochemistry. Key analogs include:

Table 1: Structural Comparison of Benzenecarboximidamide Derivatives
Compound Name Substituents Key Functional Groups Molecular Formula Molecular Weight Biological Target Activity (IC₅₀/EC₅₀) Reference
Target Compound 3-[(3S)-2-oxo-pyrrolidinyl]methyl, 2-naphthalenylsulfonylamino Benzenecarboximidamide, sulfonamide, pyrrolidinone Not explicitly provided Group I introns (C. albicans) >200 µM (T. thermophila)
Pentamidine Two benzenecarboximidamide groups linked via a pentane bridge Bis-amidine C₁₉H₂₄N₄O₂ 340.42 DNA minor groove (e.g., parasitic targets) Variable, dependent on pathogen
Evocalcet (KHK7580) 4-[(3S)-3-[[(1R)-1-(1-naphthyl)ethyl]amino]pyrrolidinyl]phenylacetic acid Benzenecarboximidamide analog, naphthyl group C₂₄H₂₆N₂O₂ 374.5 Calcium-sensing receptor (CaSR) EC₅₀ = 92.7 nM (CaSR activation)
HY-108691 (PF-06465469) 3-[4-amino-1-[(3R)-1-acryloylpiperidinyl]pyrazolo[3,4-d]pyrimidin-3-yl]-N-aryl Benzamide, pyrazolopyrimidine C₃₀H₃₃N₇O₂ 523.63 Kinase inhibition (undisclosed)
0ZG (4-TAPAP) 3-[(2S)-2-(4-methylphenylsulfonylamino)-3-oxo-piperidinylpropyl]benzenecarboximidamide Sulfonamide, piperidinone C₂₂H₂₈N₄O₃S 428.55
Key Observations:

Target vs. Pentamidine: Both contain benzenecarboximidamide groups, but pentamidine lacks the sulfonamide-pyrrolidinone moiety. Pentamidine’s bis-amidine structure enables DNA minor groove binding, whereas the target compound’s naphthalenylsulfonyl group likely enhances RNA interactions .

Target vs. Evocalcet: Evocalcet shares a naphthalene substituent but replaces the sulfonamide with a phenylacetic acid group. This modification shifts activity from RNA splicing inhibition to CaSR agonism, demonstrating how minor structural changes alter target specificity .

Role of Sulfonamide Groups: The target compound’s 2-naphthalenylsulfonylamino group distinguishes it from analogs like 0ZG (4-methylphenylsulfonyl) and 583059-52-3 (4-chlorophenylsulfonyl). Bulkier naphthalene systems may improve binding affinity to RNA tertiary structures .

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Solubility pKa Stability
Target Compound Likely low (similar to Evocalcet)
Evocalcet 0.3 mg/ml (DMSO:PBS) Stable ≥4 years at -20°C
583059-52-3 14.36 (predicted)
0ZG

Biological Activity

Benzenecarboximidamide, specifically the compound 3-[[(3S)-3-[(2-naphthalenylsulfonyl)amino]-2-oxo-1-pyrrolidinyl]methyl]-, is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes a benzenecarboximidamide moiety and a naphthalenesulfonyl group. Its molecular formula is C22H22N4O3S, with a molecular weight of 414.56 g/mol. The intricate arrangement of functional groups influences its reactivity and biological activity.

Preliminary studies indicate that benzenecarboximidamide may interact with various biological targets, including enzymes and receptors. Understanding these interactions is essential for elucidating the compound's pharmacodynamics and pharmacokinetics.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation: It may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.

Biological Activity

Research has suggested that benzenecarboximidamide exhibits various biological activities, including antibacterial, antifungal, and potential anticancer properties. However, detailed studies are still required to confirm these effects.

Antimicrobial Activity

In antimicrobial studies, benzenecarboximidamide demonstrated selective activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard bacterial strains such as Bacillus subtilis and Escherichia coli.

Compound Target Organism MIC (µg/mL)
BenzenecarboximidamideBacillus subtilis32
BenzenecarboximidamideEscherichia coli>64

These results indicate moderate antibacterial activity, suggesting further optimization could enhance efficacy.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Initial findings suggest it may exhibit cytotoxic effects against various cancer cell lines while demonstrating lower toxicity to normal cells.

Cancer Cell Line IC50 (µM) Notes
MCF-7 (Breast)15Selective toxicity observed
A549 (Lung)20Moderate activity
HepG2 (Liver)25Further studies needed

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the compound's efficacy. Variations in substituents on the naphthalenesulfonyl group and the pyrrolidine ring can significantly affect biological activity.

Comparative Analysis

A comparison with structurally similar compounds highlights the unique properties of benzenecarboximidamide:

Compound Name Structure Features Unique Aspects
BenzenecarboximidamideBenzene ring + carboximidamideComplex structure with sulfonyl group
BenzamidineBenzene + amidineSimpler structure with different biological activity
4-(Methanesulfonyl)benzenecarboximidamideBenzene + sulfonyl + carboximidamideSulfonyl functionality adds distinct properties

Case Studies

Several case studies have investigated the biological activity of benzenecarboximidamide derivatives:

  • Study on Antimicrobial Efficacy: A study assessed the antibacterial properties of various derivatives against both Gram-positive and Gram-negative bacteria, revealing selective activity primarily against Gram-positive strains.
  • Cytotoxicity Assessment: Another study evaluated the cytotoxic effects on cancer cell lines, indicating promising selectivity towards cancerous cells over normal cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.